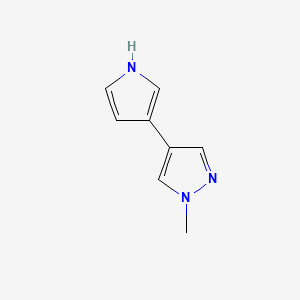

1-methyl-4-(1H-pyrrol-3-yl)-1H-pyrazole

Descripción

Propiedades

IUPAC Name |

1-methyl-4-(1H-pyrrol-3-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-11-6-8(5-10-11)7-2-3-9-4-7/h2-6,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVFQELOVTFTPOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CNC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

From 1,3-Diketones

This is the most classical approach, where hydrazine derivatives react with 1,3-dicarbonyl compounds such as ethyl acetoacetate or β-diketones to form pyrazoles via a cyclocondensation process.

- Reaction Mechanism : Hydrazine nucleophilically attacks the carbonyl groups, leading to hydrazone formation, followed by intramolecular cyclization and dehydration to generate the pyrazole core.

- Reaction Conditions : Typically carried out under reflux in ethanol or other polar solvents, often with acid or base catalysis to facilitate dehydration.

- Girish et al. reported a nano-ZnO catalyzed synthesis of 1,3,5-trisubstituted pyrazoles with yields up to 95%, indicating high efficiency and eco-friendliness.

- Ohtsuka et al. demonstrated regioselective synthesis of 1,3,4,5-substituted pyrazoles using phenylhydrazine and trifluoromethylated diketones, with yields around 63%.

From Acetylenic Ketones

Hydrazines react with acetylenic ketones (alkynones) to form pyrazoles, often resulting in regioisomeric mixtures due to the reaction's inherent regioselectivity challenges.

- Reaction Conditions : Reactions are performed in ethanol, sometimes with transition-metal catalysts or hypervalent iodine reagents for trifluoromethylation.

- Regioselectivity : Controlled by the nature of hydrazine (aryl vs. alkyl) and substituents on the acetylenic ketone, affecting which regioisomer predominates.

- Guojing et al. developed a transition-metal-free trifluoromethylation approach yielding 70% of the desired pyrazoles.

- Bishop et al. studied regioselectivity in acetylenic ketone reactions, noting that nucleophilicity influences the regioisomer formed.

Synthesis via Vinyl Ketones and Chalcones

From Chalcones and Hydrazines

Condensation of chalcones with hydrazines, followed by oxidation, provides a route to 1,3,5-triarylpyrazoles.

- Reaction Conditions : One-pot addition–cyclocondensation with oxidative aromatization, often catalyzed by copper triflate or other transition metals.

- Yield and Selectivity : Typically yields are high (~80%), with regioselectivity influenced by substituents on the chalcone.

From Vinyl Ketones with Leaving Groups

Vinyl ketones bearing leaving groups can react with hydrazines to form pyrazolines, which upon removal of the leaving group, aromatize to pyrazoles.

- Reaction Conditions : Use of montmorillonite K-10 or other acid catalysts under sonication or reflux.

- Example : 5-Amino-3-phenylpyrazoles synthesized from α-oxoketene O, N-acetals.

Regioselective Synthesis of Substituted Pyrazoles

From β-Aminoenones

Reaction of β-aminoenones with hydrazines yields regioselectively substituted pyrazoles, with regioselectivity depending on the size and nature of substituents.

- Research Findings :

- Alberola et al. reported regioselectivity >90% when using alkylhydrazines with β-aminoenones bearing small substituents.

- The regioselectivity is dictated by nucleophilicity and steric effects, with methylhydrazine favoring certain positions.

From Benzotriazolylenones

Regioselective condensation of benzotriazolylenones with methyl or phenylhydrazines affords 1-methyl(aryl)-3-phenyl-5-alkyl(aryl)pyrazoles with yields ranging from 50% to 94%.

Summary of Synthetic Strategies

| Method | Starting Materials | Key Conditions | Typical Yield | Notes |

|---|---|---|---|---|

| Cyclocondensation of hydrazine + 1,3-diketone | 1,3-Dicarbonyl compounds, hydrazine | Reflux in ethanol, acid/base catalysis | 63-95% | Widely used, high yield, regioselectivity can be controlled |

| Hydrazine + acetylenic ketone | Acetylenic ketones, hydrazine | Ethanol, transition-metal or iodine catalysis | 70-80% | Regioselectivity depends on substituents |

| Hydrazine + chalcones | Chalcones, hydrazine | Reflux with transition metal catalysts | ~80% | Aromatization step for pyrazoles |

| Hydrazine + vinyl ketones | Vinyl ketones, hydrazine | Acid catalysis, sonication | 74-94% | Regioselective, yields high |

| Hydrazine + β-aminoenones | β-Aminoenones, hydrazine | Mild heating, DMSO or similar solvents | >90% regioselectivity | High regioselectivity based on substituents |

Table 2: Summary of Key Preparation Methods

| Method | Starting Materials | Catalysts/Reagents | Reaction Conditions | Yield Range | Regioselectivity | Comments |

|---|---|---|---|---|---|---|

| 1.1 | 1,3-Diketones + hydrazine | None or acid/base | Reflux, ethanol | 63-95% | High | Nano-ZnO catalysis enhances yield |

| 1.2 | Acetylenic ketones + hydrazine | Hypervalent iodine, transition metals | Room temp to reflux | 70-80% | Variable | Regioselectivity influenced by substituents |

| 2.1 | Chalcones + hydrazines | Copper triflate | Reflux | ~80% | Regioselective | Oxidation yields pyrazoles |

| 2.2 | Vinyl ketones + hydrazines | Acid catalysts | Sonication or reflux | 74-94% | High | Aromatization step |

Análisis De Reacciones Químicas

1-Methyl-4-(1H-pyrrol-3-yl)-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Chemical Applications

Building Block in Synthesis

1-Methyl-4-(1H-pyrrol-3-yl)-1H-pyrazole serves as a crucial building block in organic synthesis. Its unique structure allows for the formation of more complex molecules, making it valuable in the development of new chemical entities. It is particularly useful in coordination chemistry as a ligand due to its ability to coordinate with metal ions, facilitating the formation of metal complexes.

Material Science

The compound is also applied in the development of new materials, particularly in the synthesis of polymers and dyes. Its properties contribute to the enhancement of material characteristics such as stability and reactivity, which are essential for industrial applications.

Biological Applications

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity. Studies have shown that derivatives of pyrazole compounds possess antibacterial and antifungal properties against various pathogens, including Staphylococcus aureus and Escherichia coli. For instance, a study indicated that certain pyrazole derivatives achieved minimum inhibitory concentration (MIC) values as low as 12.5 mg/mL against tested bacteria .

Anticancer Potential

The compound has been investigated for its anticancer properties. A series of pyrazole derivatives have shown promising results in inhibiting cancer cell proliferation across multiple cell lines, including human colon carcinoma (HCT-116) and breast cancer (MCF-7). One derivative exhibited an IC50 value of 0.39 µM against MCF-7 cells, indicating potent antiproliferative activity .

Medicinal Applications

Therapeutic Agent Development

Ongoing research aims to explore the potential of this compound as a therapeutic agent. Its mechanism of action involves interaction with specific molecular targets, potentially inhibiting enzymes or receptors involved in disease processes. For example, studies have suggested that pyrazole derivatives can act as inhibitors for monoamine oxidases, which are important in neurodegenerative diseases .

Drug Formulation

The versatility of this compound allows it to be incorporated into drug formulations targeting various diseases. Its structural properties facilitate modifications that enhance bioavailability and efficacy, making it a candidate for further pharmacological studies.

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Chemical Synthesis | Building block for complex molecules | Used in coordination chemistry as a ligand |

| Material Science | Development of polymers and dyes | Enhances stability and reactivity |

| Antimicrobial Activity | Inhibition of bacterial and fungal growth | MIC values as low as 12.5 mg/mL against pathogens |

| Anticancer Activity | Inhibition of cancer cell proliferation | IC50 values down to 0.39 µM against MCF-7 cells |

| Therapeutic Development | Potential drug candidate | Inhibits key enzymes involved in disease |

Case Studies

-

Antimicrobial Study

A study evaluated a series of pyrazole derivatives for their antimicrobial efficacy against common pathogens. The results indicated that compounds derived from this compound demonstrated significant antibacterial activity with MIC values ranging from 0.0025 to 12.5 µg/mL . -

Anticancer Research

In vitro studies on pyrazole derivatives showed considerable cytotoxic effects on various cancer cell lines, with some compounds exhibiting selectivity towards specific cancers such as colon and breast cancer . The research highlighted the importance of structure-activity relationships (SAR) in optimizing these compounds for enhanced therapeutic effects.

Mecanismo De Acción

The mechanism of action of 1-methyl-4-(1H-pyrrol-3-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Observations:

- Substituent Effects : The position and nature of substituents significantly alter properties. For example, 1-Methyl-4-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole (125) has a methylated pyrrole at the 2-position, which may sterically hinder interactions compared to the 3-pyrrole isomer in the target compound .

- Functional Groups : Boronate ester derivatives (e.g., ) serve as intermediates for further functionalization via cross-coupling reactions, whereas pyrrole/pyrene-substituted pyrazoles (e.g., ) are tailored for photophysical studies .

- Synthetic Routes : Suzuki-Miyaura coupling is a common method for introducing aryl/heteroaryl groups (), while TosMIC-mediated syntheses are employed for antifungal derivatives ().

Physicochemical and Reactivity Differences

- Reactivity : The 3-pyrrole substituent in the target compound offers a reactive site for electrophilic substitution, unlike the boronate ester group, which is more suited for cross-coupling .

Actividad Biológica

1-Methyl-4-(1H-pyrrol-3-yl)-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound's structure includes a pyrazole ring substituted with a methyl group and a pyrrole moiety. This unique arrangement contributes to its biological activity. The molecular formula is , and its molecular weight is approximately 162.19 g/mol.

Anti-inflammatory Activity

Numerous studies have demonstrated the anti-inflammatory potential of this compound. For instance, derivatives of pyrazole have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, compounds derived from this scaffold exhibited up to 85% inhibition of TNF-α at concentrations as low as 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) |

|---|---|---|---|

| This compound | 85 | 93 | 10 |

| Dexamethasone | 76 | 86 | 1 |

Anticancer Activity

The anticancer properties of this compound have also been investigated extensively. It has been shown to induce apoptosis in various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). For example, one study reported an IC50 value of approximately 25 µM against the A549 cell line, indicating significant growth inhibition .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 25 | Induction of apoptosis |

| MCF-7 | 0.08 | Antiproliferative activity |

Antimicrobial Activity

Research has also highlighted the antimicrobial efficacy of pyrazole derivatives, including those related to this compound. Compounds have been tested against various bacterial strains, showing promising results. For instance, one derivative exhibited significant antibacterial activity against E. coli and Staphylococcus aureus at concentrations as low as 40 µg/mL .

Case Studies

Case Study 1: Anti-inflammatory Effects

A study conducted by Selvam et al. synthesized a series of pyrazole derivatives, including those based on the pyrrole-substituted structure. These compounds were tested for their anti-inflammatory properties using carrageenan-induced edema models in mice. The results indicated that several compounds exhibited comparable or superior anti-inflammatory effects compared to indomethacin .

Case Study 2: Anticancer Potential

In another investigation by Zheng et al., pyrazole-linked benzimidazole derivatives were evaluated for their anticancer potential against various cancer cell lines. The study found that certain derivatives exhibited significant inhibition of Aurora A/B kinase, which is crucial for cancer cell proliferation . This highlights the potential application of this compound in targeted cancer therapies.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1-methyl-4-(1H-pyrrol-3-yl)-1H-pyrazole, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling using boronic ester precursors. For example, 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (95% purity) serves as a key intermediate for introducing aryl/heteroaryl groups at the pyrazole 4-position . Optimize conditions by adjusting catalyst loading (e.g., 5 mol% Pd(PPh₃)₄), solvent systems (THF/H₂O, 1:1), and temperature (50–80°C), referencing protocols for triazole-pyrazole hybrids . Monitor progress via TLC or LC-MS, and purify using silica gel chromatography (ethyl acetate/hexane gradients).

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Answer : Use ¹H/¹³C NMR to verify substituent positions and purity. X-ray crystallography is definitive for structural confirmation, as demonstrated for related pyrazoles where hydrogen bonds (N–H···O, C–H···π) stabilize crystal packing . Complement with elemental analysis (≤0.4% deviation) and high-resolution mass spectrometry (HRMS, ESI+). For purity, employ HPLC (C18 column, acetonitrile/water gradient, λ = 254 nm) .

Q. How can researchers functionalize the pyrrole or pyrazole rings to study structure-activity relationships (SAR)?

- Answer : Introduce substituents via electrophilic aromatic substitution (e.g., nitration, halogenation) or transition metal-catalyzed couplings (e.g., Buchwald-Hartwig amination). For example, highlights the impact of nitro and pyrrolidinyl groups on bioactivity. Optimize regioselectivity using directing groups (e.g., –Bpin in Suzuki reactions) or steric effects from methyl substituents .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity observed during cyclization reactions involving pyrazole intermediates?

- Answer : Regioselectivity in pyrazole formation is governed by electronic and steric factors. Computational studies (e.g., DFT) on analogous systems reveal that electron-withdrawing groups at the 3-position of pyrrole favor cyclization at the 4-position due to charge distribution . Experimentally, track intermediates via in situ IR or NMR to validate proposed mechanisms.

Q. How can contradictory solubility or stability data in biological assays be systematically addressed?

- Answer : Contradictions often arise from solvent systems or pH variations. For poor aqueous solubility, use co-solvents (e.g., DMSO ≤1%) or structural modifications (e.g., –OH or –COOH groups) inspired by triazole-pyrazole hybrids . Assess stability via accelerated degradation studies (40°C/75% RH, 4 weeks) with LC-MS monitoring. Compare results against analogs like 1-methyl-4-nitro-1H-pyrazole derivatives .

Q. What computational methods are suitable for predicting the binding modes of this compound to biological targets?

- Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., kinases). Validate predictions with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability. Reference DFT studies on hydrogen-bonding interactions in pyrazole crystals to refine force field parameters.

Q. How do steric and electronic effects of substituents influence catalytic activity in transition metal complexes derived from this compound?

- Answer : The methyl group at N1 enhances steric bulk, affecting ligand-metal coordination. Compare with analogs like 1-benzyl-3-(dimethylamino)propoxy-indazole using cyclic voltammetry to evaluate redox behavior. Electron-rich pyrrole rings increase π-backbonding in Pd complexes, as shown in C–C coupling reactions .

Methodological Considerations

- Handling Data Contradictions : When biological or catalytic activities conflict with literature, conduct side-by-side experiments under standardized conditions (e.g., cell line ATCC certification, catalyst batch consistency). Cross-reference substituent effects from structurally similar compounds (e.g., nitro vs. pyrrolidinyl groups in ).

- Synthetic Troubleshooting : If coupling reactions fail, screen alternative catalysts (e.g., Pd(OAc)₂/XPhos) or additives (e.g., Cs₂CO₃ for deprotonation). For low yields in triazole formations, optimize click chemistry conditions (CuSO₄/sodium ascorbate ratios, 50°C/16 hr) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.